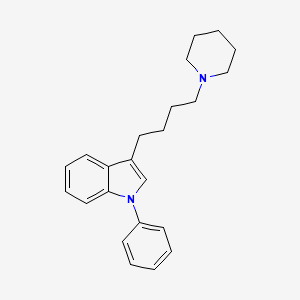

![molecular formula C63H98O29 B15196553 [(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)

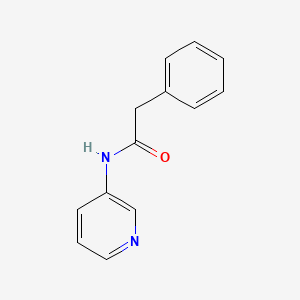

[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tubeimoside A is a natural triterpenoid saponin compound extracted from the plant Bolbostemma paniculatum, commonly known as Tu Bei Mu. This compound has been used in traditional Chinese medicine for centuries to treat various ailments, including tumors, inflammation, and infections. Tubeimoside A has gained significant attention in recent years due to its potent anti-tumor, anti-inflammatory, and anti-fungal properties .

准备方法

Synthetic Routes and Reaction Conditions: Tubeimoside A is primarily extracted from the tubers of Bolbostemma paniculatum. The extraction process involves the use of ethanol to obtain the crude extract, followed by concentration and purification steps to isolate Tubeimoside A . The synthetic routes for Tubeimoside A are complex and involve multiple steps, including glycosylation and saponification reactions. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods: Industrial production of Tubeimoside A involves large-scale extraction from Bolbostemma paniculatum using ethanol. The extract is then subjected to various purification processes, including chromatography and crystallization, to obtain high-purity Tubeimoside A. The industrial production methods aim to maximize yield while maintaining the bioactivity of the compound .

化学反应分析

Types of Reactions: Tubeimoside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its bioactivity and reduce toxicity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of Tubeimoside A include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications .

Major Products Formed: The major products formed from the chemical reactions of Tubeimoside A include various derivatives with enhanced anti-tumor and anti-inflammatory properties. These derivatives are often more potent and have reduced toxicity compared to the parent compound .

科学研究应用

Tubeimoside A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for synthesizing various bioactive derivatives. In biology, Tubeimoside A is studied for its effects on cellular processes, including apoptosis and autophagy . In medicine, it is being investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit tumor growth and induce cancer cell death . Additionally, Tubeimoside A has applications in the pharmaceutical industry as a natural product with potential therapeutic benefits .

作用机制

The mechanism of action of Tubeimoside A involves multiple molecular targets and pathways. It exerts its anti-tumor effects by inducing apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells. Tubeimoside A activates the Akt-mTOR-eEF-2K pathway, leading to the downregulation of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL . Additionally, it inhibits tumor cell invasion and metastasis by disrupting the cytoskeleton and inhibiting angiogenesis (formation of new blood vessels) .

相似化合物的比较

Tubeimoside A is unique among triterpenoid saponins due to its potent anti-tumor and anti-inflammatory properties. Similar compounds include Tubeimoside I, which also exhibits anti-tumor activity but has different molecular targets and pathways . Other similar compounds include various triterpenoid saponins found in traditional Chinese medicine, such as ginsenosides and astragalosides, which have similar bioactivities but differ in their chemical structures and mechanisms of action .

Conclusion

Tubeimoside A is a promising natural compound with significant potential in the fields of medicine and pharmaceuticals. Its unique chemical structure and potent bioactivities make it a valuable subject of scientific research, with ongoing studies aimed at understanding its full therapeutic potential and developing new derivatives with enhanced properties.

属性

分子式 |

C63H98O29 |

|---|---|

分子量 |

1319.4 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate |

InChI |

InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51?,52?,53-,54-,55-,58?,59-,60-,61+,62+,63-/m0/s1 |

InChI 键 |

KDLDEZGLVXPNOJ-QUPFIUQSSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)CC(CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)